molecular formula C15H14N4O3S B5550312 METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE

METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE

Cat. No.: B5550312
M. Wt: 330.4 g/mol
InChI Key: ZUVMBGKDORFCNL-GIJQJNRQSA-N
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Description

METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinylsulfanyl group and a benzoate ester. It is often used in research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves multiple steps, starting with the preparation of the pyrimidinylsulfanyl intermediate. This intermediate is then reacted with various reagents to form the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidinylsulfanyl group and a benzoate ester makes it particularly valuable in synthetic chemistry and biological research.

Properties

IUPAC Name

methyl 4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-22-14(21)12-5-3-11(4-6-12)9-18-19-13(20)10-23-15-16-7-2-8-17-15/h2-9H,10H2,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVMBGKDORFCNL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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